molecular formula C₁₃H₁₅D₃O₂ B1162664 2-(p-sec-Butylphenyl)propionic Acid-d3

2-(p-sec-Butylphenyl)propionic Acid-d3

Cat. No.: B1162664
M. Wt: 209.3
Attention: For research use only. Not for human or veterinary use.
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Description

2-(p-sec-Butylphenyl)propionic Acid-d3 is a deuterium-labelled isotopologue of an Ibuprofen-related compound, provided with a certified purity of >98% . This compound serves as a critical internal standard in analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) for the precise quantification and metabolic profiling of Ibuprofen and its related substances in biological matrices and pharmaceutical formulations . It is specifically applied as a stable isotope-labelled analog of Ibuprofen Impurity O (EP), a known impurity of the anti-inflammatory drug Ibuprofen . The use of this deuterated standard enables researchers to achieve high accuracy and reliability in pharmacokinetic studies, drug stability testing, and impurity tracking, ensuring compliance with regulatory standards for pharmaceutical quality control. The molecular formula is C₁₃H₁₅D₃O₂, and it is offered in various pack sizes to meet diverse research needs . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₁₃H₁₅D₃O₂

Molecular Weight

209.3

Synonyms

α-Methyl-4-(1-methylpropyl)-benzeneacetic Acid-d3;  p-sec-Butyl-hydratropic Acid-d3;  2-(4-(Butan-2-yl)phenyl)propanoic Acid-d3;  Ibuprofen Impurity O-d3

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation of 2 P Sec Butylphenyl Propionic Acid D3

Strategies for Deuterium (B1214612) Introduction into Arylpropionic Acid Derivatives

The introduction of deuterium into arylpropionic acid derivatives like ibuprofen (B1674241) can be achieved through various synthetic strategies. These methods range from direct exchange reactions to more complex multi-step syntheses involving deuterated building blocks.

Direct Deuteration Approaches and Catalytic Methods

Direct deuteration often involves hydrogen-deuterium exchange reactions on the parent molecule or a suitable precursor. wikipedia.org Catalytic methods are frequently employed to facilitate this exchange. For instance, palladium-catalyzed reactions have been developed for the deuteration of aryl halides using deuterium oxide (D₂O) as the deuterium source. nih.gov This approach is valuable for late-stage deuteration of drug molecules. nih.gov Another direct method involves the exchange of acidic protons. In the context of 2-arylpropionic acids, the proton alpha to the carboxylic acid group can be exchanged under basic conditions in a deuterated solvent.

Catalytic H/D exchange in deuterium oxide can convert normally unreactive C-H bonds to C-D bonds. chem-station.com For example, palladium on carbon (Pd/C) can be used with deuterium gas (D₂) to reduce a double bond while simultaneously introducing deuterium. nih.gov Furthermore, certain iridium catalysts have been shown to be effective for deuterium labeling. researchgate.net

Catalyst SystemDeuterium SourceSubstrate TypeReference
PalladiumD₂OAryl halides nih.gov
Pd/CD₂Alkenes nih.gov
Iridium-based catalyst-- researchgate.net
Gold nanoparticles on g-C₃N₄-Benzyl alcohol researchgate.net

Multi-step Synthetic Routes Utilizing Deuterated Precursors

Multi-step synthesis offers greater control over the specific placement of deuterium atoms within the target molecule. savemyexams.comyoutube.comlibretexts.org This strategy involves preparing a deuterated precursor and then carrying it through a series of reactions to build the final product. For the synthesis of 2-(p-sec-butylphenyl)propionic acid-d3, a common approach would be to introduce the deuterium at the methyl group of the propionic acid side chain.

One possible route could start with a deuterated version of a key intermediate. For example, a deuterated Grignard reagent could be used to introduce a CD₃ group. youtube.com Alternatively, a multi-step sequence might involve the reduction of a carbonyl group using a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄).

A general synthetic pathway for ibuprofen proceeds through several key steps, any of which could be adapted to incorporate deuterium. google.com For instance, the Friedel-Crafts acylation of isobutylbenzene (B155976) could be followed by a series of reactions to build the propionic acid side chain, with deuterium introduced at a specific step. The use of deuterated reagents in multicomponent reactions is another emerging strategy to afford deuterium-labeled products with high efficiency and isotopic purity. beilstein-journals.orgnih.gov

Enantioselective Synthesis of Chiral Deuterated Analogs

Ibuprofen is a chiral molecule, with the (S)-enantiomer being the pharmacologically active form. medchemexpress.comnih.gov Therefore, the enantioselective synthesis of deuterated analogs is of significant interest. This can be achieved by employing chiral catalysts or by separating the enantiomers of a racemic mixture.

Palladium-catalyzed asymmetric allylic substitution has been utilized as a key step in the enantioselective synthesis of α-aryl propanoic acids, including ibuprofen. bath.ac.uk This strategy could be adapted to use deuterated starting materials to produce enantiomerically pure deuterated ibuprofen. Another approach involves the use of enzymes, such as lipases, which can selectively catalyze reactions on one enantiomer. For example, Candida cylindracea lipase (B570770) has been shown to catalyze the enantioselective esterification of racemic ibuprofen. nih.gov This enzymatic resolution could be applied to a racemic mixture of deuterated ibuprofen.

Reaction Mechanisms and Stereochemical Considerations in Deuterium Labeling

The mechanism of deuterium incorporation is highly dependent on the chosen synthetic route. researchgate.netresearchgate.net In catalytic deuteration reactions, the mechanism often involves oxidative addition of an aryl halide to a palladium(0) complex, followed by reaction with a deuteride source and reductive elimination. nih.gov When using D₂O as the deuterium source, a key step is the generation of a deuteride donor in situ. nih.gov

In base-catalyzed H/D exchange reactions, the mechanism involves the deprotonation of an acidic C-H bond to form a carbanion, which is then quenched by a deuterium source like D₂O. The stereochemistry of the chiral center in 2-arylpropionic acids must be carefully considered. If the deuterium is introduced at the chiral center, racemization can occur if the intermediate carbanion is planar.

Deuterium labeling studies are themselves a powerful tool for elucidating reaction mechanisms. researchgate.netresearchgate.net By tracking the position of the deuterium atoms in the product, chemists can infer the pathways through which the reaction proceeds. wikipedia.org

Purification and Isolation Techniques for Achieving High Isotopic Purity

After synthesis, the deuterated compound must be purified to remove any unreacted starting materials, byproducts, and non-deuterated or partially deuterated species. moravek.com Achieving high isotopic purity is crucial for applications such as internal standards in mass spectrometry. tocris.commoravek.com

Chromatographic Separation Methods (e.g., Preparative HPLC, Flash Chromatography)

Chromatography is the primary method for purifying isotopically labeled compounds. moravek.com High-performance liquid chromatography (HPLC) is a powerful technique for separating compounds with high resolution. moravek.com Preparative HPLC can be used to isolate larger quantities of the purified deuterated product.

Flash chromatography, a faster version of traditional column chromatography, is also commonly used for purification. The choice of stationary phase and mobile phase is critical for achieving good separation. nih.gov For nonpolar compounds like ibuprofen, reversed-phase chromatography is often employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture. researchgate.net

Gas chromatography (GC) can also be used for the analysis and, in some cases, the separation of deuterated compounds. nih.govacs.org The separation of deuterated compounds from their protiated counterparts can be challenging due to their similar physical properties. nih.gov However, subtle differences in polarity and volatility can be exploited to achieve separation. nih.govresearchgate.net

Chromatographic MethodPrincipleApplication in Deuterated Compound PurificationReference
Preparative HPLCHigh-pressure liquid chromatography for large-scale separation.Isolation of high-purity deuterated ibuprofen. moravek.com
Flash ChromatographyAir pressure-driven column chromatography for rapid purification.Routine purification of synthetic intermediates and final products.-
Gas ChromatographySeparation based on volatility and interaction with a stationary phase.Analysis of isotopic purity and separation of volatile derivatives. nih.govacs.org

Crystallization and Other Physico-Chemical Purification Strategies

Following synthesis, purification of 2-(p-sec-Butylphenyl)propionic Acid-d3 is crucial to remove unreacted starting materials, by-products, and any non-deuterated or partially deuterated species. Crystallization is a primary method for purifying solid carboxylic acids. The choice of solvent is critical and can influence crystal habit and purity. For ibuprofen, the non-deuterated analog, various solvents and conditions have been studied to obtain crystals with desired properties. These principles are applicable to its deuterated analog.

A common purification strategy for carboxylic acids involves an acid-base extraction. The crude product can be dissolved in an aqueous base, washed with an organic solvent to remove neutral impurities, and then re-precipitated by acidification.

Crystallization from a suitable solvent system, such as a mixture of an alcohol and water or a hydrocarbon solvent, can then be performed. The solubility of the compound in different solvents will dictate the choice. For instance, ibuprofen can be crystallized from solvents like methanol, ethanol, or hexane. The crystallization of deuterated compounds can sometimes exhibit different kinetics or even result in different crystal packing compared to their non-deuterated counterparts due to the subtle differences in bond lengths and vibrational energies of C-D versus C-H bonds. osti.govresearchgate.net Therefore, the crystallization conditions may need to be optimized specifically for the deuterated compound.

Further purification can be achieved by chromatographic techniques, such as column chromatography on silica (B1680970) gel, prior to final crystallization.

Comprehensive Spectroscopic and Chromatographic Characterization of Deuterated Analogs

Rigorous analytical characterization is essential to confirm the identity, purity, and extent of isotopic labeling of 2-(p-sec-Butylphenyl)propionic Acid-d3.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Abundance Quantification

NMR spectroscopy is a powerful tool for confirming the position and quantifying the abundance of deuterium atoms.

¹H NMR: In the ¹H NMR spectrum of 2-(p-sec-Butylphenyl)propionic Acid-d3, the signal corresponding to the methyl protons of the propionic acid moiety would be significantly diminished or absent, confirming the successful incorporation of deuterium at this position. The remaining proton signals of the aromatic and sec-butyl groups would be consistent with the structure. The integration of the residual proton signal for the α-methyl group against other protons in the molecule allows for the calculation of isotopic purity.

²H NMR: Deuterium NMR provides direct evidence of the presence and location of deuterium. A peak in the ²H NMR spectrum at the chemical shift corresponding to the α-methyl group would be observed, confirming the site of deuteration. nih.gov The chemical shift range in ²H NMR is similar to that of ¹H NMR. researchgate.net

¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for all carbon atoms in the molecule. The carbon atom attached to the deuterium atoms (the α-methyl carbon) will exhibit a triplet due to C-D coupling, and its chemical shift may be slightly different from the corresponding carbon in the non-deuterated compound.

¹H NMR (Typical Chemical Shifts in CDCl₃) Expected Observation for 2-(p-sec-Butylphenyl)propionic Acid-d3
~10-12 ppm (s, 1H, COOH)Broad singlet, present.
~7.1-7.3 ppm (m, 4H, Ar-H)Multiplet, present.
~3.7 ppm (q, 1H, CH-COOH)Quartet, present.
~2.5 ppm (m, 1H, Ar-CH)Multiplet, present.
~1.8 ppm (m, 1H, CH(CH₃)₂)Multiplet, present.
~1.5 ppm (d, 3H, CH-CH ₃)Signal significantly reduced or absent.
~0.9-1.2 ppm (m, 9H, sec-butyl)Multiplets, present.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Molecular Weight Confirmation

HRMS is a critical technique for confirming the molecular weight and assessing the isotopic purity of the deuterated compound. For 2-(p-sec-Butylphenyl)propionic Acid-d3 (C₁₃H₁₅D₃O₂), the expected exact mass would be higher than its non-deuterated counterpart (C₁₃H₁₈O₂).

Electrospray ionization (ESI) is a common soft ionization technique used for this analysis. The mass spectrum will show a distribution of isotopologues. By comparing the relative intensities of the peaks corresponding to the unlabeled (d₀), partially deuterated (d₁, d₂), and fully deuterated (d₃) species, the isotopic purity can be accurately calculated. For a d₃-labeled compound, the most abundant ion should correspond to the species with three deuterium atoms.

Tandem mass spectrometry (MS/MS) can be used to confirm the location of the deuterium atoms. Fragmentation of the parent ion will result in fragment ions where the mass shift due to deuterium is retained or lost, providing structural information. For instance, in negative ion mode, the transition of m/z 208.0 → 164.0 has been used for ibuprofen-d3, corresponding to the loss of the carboxyl group, with the deuterium atoms remaining on the charged fragment. nih.gov

Parameter Expected Value/Observation
Molecular FormulaC₁₃H₁₅D₃O₂
Molecular Weight~209.30 g/mol
Exact Mass (M-H)⁻~208.15
Major MS/MS Transition (Negative Ion Mode)m/z 208.0 → 164.0
Isotopic Purity≥98% d₃ is typically desired.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity Assessment

HPLC is the standard method for determining the chemical purity of the synthesized 2-(p-sec-Butylphenyl)propionic Acid-d3. A reversed-phase HPLC method is typically employed.

The method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The detection is usually performed using a UV detector at a wavelength where the phenyl chromophore absorbs, typically around 220 nm or 264 nm.

The purity is determined by integrating the area of the main peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. A purity of >98% is generally required for use as an analytical standard. The retention time of the deuterated compound is expected to be very similar to, if not identical to, its non-deuterated analog under the same chromatographic conditions.

HPLC Parameter Typical Conditions
Column C18, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic or gradient mixture of aqueous buffer and acetonitrile/methanol
Flow Rate 1.0 mL/min
Detection UV at ~220 nm or 264 nm
Expected Purity >98%

Advanced Analytical Applications of 2 P Sec Butylphenyl Propionic Acid D3 As a Stable Isotope Internal Standard

Principles of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique renowned for its high accuracy and precision. epa.gov The fundamental principle of IDMS involves the addition of a known quantity of an isotopically enriched version of the analyte, known as a "spike" or "tracer," to the sample. osti.goviaea.org In this context, 2-(p-sec-Butylphenyl)propionic Acid-d3 acts as the spike for the quantification of its non-labeled counterpart, Dexibuprofen.

The core assumption of IDMS is that once the isotopically labeled standard is added to the sample, it will behave identically to the endogenous analyte throughout the entire analytical procedure, including extraction, purification, and ionization. epa.govrsc.org After the spike and sample are thoroughly mixed and homogenized to achieve isotopic equilibrium, the sample is analyzed by a mass spectrometer. osti.govrsc.org The instrument measures the ratio of the natural isotope to the stable, heavier isotope. osti.gov Since the amount of the added isotopic standard is precisely known, the concentration of the native analyte in the original sample can be calculated directly from the measured isotope ratio. epa.govosti.gov

A significant advantage of IDMS is that it does not require the complete recovery of the analyte from the sample matrix. epa.govosti.gov Any loss of the analyte during sample preparation will be accompanied by a proportional loss of the isotopically labeled internal standard, meaning the ratio between the two remains constant. epa.gov This characteristic makes IDMS particularly robust and capable of producing highly accurate results, even for trace-level concentrations in complex matrices. osti.gov The technique's precision is further enhanced because isotope ratios can be measured with very high precision by modern mass spectrometers. epa.gov

Development and Validation of Bioanalytical Methods in Non-Human Biological Matrices

The development and validation of bioanalytical methods are critical for pharmacokinetic, and toxicokinetic studies in non-human subjects. researchgate.net These methods are essential for the quantitative determination of drugs and their metabolites in various biological media. researchgate.net When using 2-(p-sec-Butylphenyl)propionic Acid-d3 as an internal standard, the objective is to establish and validate a reliable procedure for measuring its corresponding analyte, Dexibuprofen, in matrices such as animal plasma or tissue.

Method validation is a formal process that confirms a method is suitable for its intended purpose. researchgate.neteprajournals.com This involves demonstrating the method's specificity, linearity, accuracy, precision, and stability under the experimental conditions. eprajournals.comnih.gov For instance, validation procedures must confirm that at least 67% of quality control (QC) samples are within 15% of their nominal values. researchgate.net The use of a stable isotope-labeled internal standard like 2-(p-sec-Butylphenyl)propionic Acid-d3 is central to achieving the high levels of accuracy and precision required by regulatory guidelines. pharmacompass.comresearchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a primary technique for quantifying drugs in biological samples due to its high sensitivity and selectivity. pharmacompass.com A key advantage of using 2-(p-sec-Butylphenyl)propionic Acid-d3 is that its chromatographic behavior is nearly identical to that of the unlabeled Dexibuprofen, but it is easily distinguished by its mass. This co-elution ensures that matrix effects, such as ion suppression or enhancement, affect both the analyte and the internal standard equally, leading to more accurate quantification. researchgate.net

The selection of the chromatographic column and mobile phase is a critical step in method development. d-nb.info For the analysis of Dexibuprofen and its deuterated internal standard, reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed. nih.govresearchgate.net

C18 columns are frequently chosen as the stationary phase due to their ability to effectively separate moderately polar compounds like Dexibuprofen from endogenous matrix components. eprajournals.comnih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous solution. thermofisher.cne-b-f.eu The aqueous component is often buffered or acidified with reagents like phosphoric acid, formic acid, or ammonium (B1175870) formate (B1220265) to control the pH. nih.gove-b-f.eu Maintaining an acidic pH ensures that the carboxylic acid group of the analyte is protonated, leading to better retention on the reversed-phase column and improved peak shape. thermofisher.cn The flow rate is optimized to achieve a balance between resolution and analysis time, with typical rates around 1.0 mL/min. eprajournals.comresearchgate.net

Table 1: Typical LC Conditions for Dexibuprofen Analysis

ParameterTypical ConditionSource(s)
Column C18 / RP-18 (e.g., 250 x 4.6 mm, 5 µm) eprajournals.comnih.govresearchgate.net
Mobile Phase Acetonitrile and Water/Buffer nih.govthermofisher.cn
pH Modifier Orthophosphoric Acid, Formic Acid, Triethylamine nih.govthermofisher.cn
Flow Rate 1.0 - 1.5 mL/min eprajournals.comresearchgate.net
Detection UV at 220-222 nm or MS/MS eprajournals.comnih.gov

Optimizing mass spectrometric parameters is essential to maximize the sensitivity and specificity of the assay. nih.govnih.gov For a carboxylic acid-containing molecule like Dexibuprofen, electrospray ionization (ESI) in the negative ion mode is typically the most efficient method for generating precursor ions. The deprotonated molecule, [M-H]⁻, is selected as the precursor ion for both the analyte and the internal standard.

The next step is the optimization of fragmentation in the collision cell to produce characteristic product ions. This is done using a technique called Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). In MRM, the mass spectrometer is set to detect specific transitions from a precursor ion to a product ion. This highly selective detection method significantly reduces background noise and chemical interference. For Dexibuprofen (molecular weight ~206.3 g/mol ), the precursor ion would be m/z 205.3. For 2-(p-sec-Butylphenyl)propionic Acid-d3 (molecular weight ~209.3 g/mol ), the precursor ion is m/z 208.3. The collision energy is optimized to yield the most abundant and stable product ions for each compound.

Table 2: Example MS/MS Transitions for Dexibuprofen and its d3-Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Dexibuprofen205.3161.3 (Loss of CO₂)Negative ESI
2-(p-sec-Butylphenyl)propionic Acid-d3208.3164.3 (Loss of CO₂)Negative ESI

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the quantification of small molecules. However, compounds must be volatile and thermally stable to be analyzed by GC. d-nb.info Carboxylic acids like Dexibuprofen are generally not volatile enough for direct GC analysis and require a chemical modification step known as derivatization. mdpi.comresearchgate.net

The selection of an appropriate GC column is also crucial. A column with a 5% phenyl methyl siloxane stationary phase is often suitable for a broad range of analytes and can withstand the high temperatures required for the analysis. d-nb.info

Derivatization is a key step in preparing acidic drugs like Dexibuprofen for GC-MS analysis. The process involves converting the polar carboxylic acid group into a less polar, more volatile ester. mdpi.com Silylation is a common and effective derivatization strategy. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. mdpi.comdergipark.org.tr

These reagents react with the acidic proton of the carboxyl group to form a trimethylsilyl (B98337) (TMS) ester. dergipark.org.tr This TMS-derivative is significantly more volatile and thermally stable, making it suitable for GC analysis. The reaction is typically performed by heating the dried sample extract with the derivatizing agent in a suitable solvent like acetonitrile. dergipark.org.tr Crucially, the internal standard, 2-(p-sec-Butylphenyl)propionic Acid-d3, undergoes the same derivatization reaction as the analyte. This ensures that both compounds have similar chromatographic properties and that the internal standard can effectively correct for any variability in the derivatization reaction efficiency and subsequent GC injection.

Table 3: Common Derivatization Reagents for GC-MS of Carboxylic Acids

ReagentAbbreviationTarget Functional Group
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFACarboxylic Acids, Alcohols, Phenols
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFACarboxylic Acids, Alcohols, Phenols
N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFACarboxylic Acids, Alcohols, Phenols

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

Electron Impact and Chemical Ionization Techniques

In mass spectrometry, the choice of ionization technique is crucial for achieving the desired sensitivity and structural information. For a compound like 2-(p-sec-Butylphenyl)propionic Acid-d3, both Electron Impact (EI) and Chemical Ionization (CI) can be employed, though modern applications predominantly favor softer ionization methods like electrospray ionization (ESI) for bioanalytical assays.

Under Electron Impact (EI) ionization , the molecule is subjected to a high-energy electron beam, leading to extensive fragmentation. While a specific EI mass spectrum for the d3-analog is not widely published, the fragmentation pattern can be inferred from that of unlabeled ibuprofen (B1674241). The mass spectrum of ibuprofen typically shows a molecular ion peak ([M]⁺) at m/z 206. Key fragments arise from the cleavage of the propionic acid side chain and the isobutyl group. For 2-(p-sec-Butylphenyl)propionic Acid-d3, the molecular ion would be observed at m/z 209. The primary fragmentation pathways are expected to be similar to ibuprofen, with the deuterium (B1214612) atoms remaining on the methyl group of the propionic acid moiety, thus shifting the mass of the corresponding fragments by three mass units.

Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation and a more prominent protonated molecule, [M+H]⁺. This is advantageous for confirming the molecular weight of the analyte. For 2-(p-sec-Butylphenyl)propionic Acid-d3, CI would produce a strong ion at m/z 210. The choice of reagent gas (e.g., methane, isobutane, or ammonia) can influence the degree of fragmentation, but generally, the base peak will correspond to the protonated molecule.

In modern liquid chromatography-mass spectrometry (LC-MS) methods, ESI is the most common ionization source. In negative ion mode ESI, 2-(p-sec-Butylphenyl)propionic Acid-d3 readily forms a deprotonated molecule [M-H]⁻ at an m/z of 208.0. nih.gov Subsequent fragmentation in tandem mass spectrometry (MS/MS) is used for quantification, with a characteristic product ion observed at m/z 164.0, corresponding to the loss of the carboxyl group. nih.govdovepress.com This transition is highly specific and is used in multiple reaction monitoring (MRM) assays for precise quantification. nih.govnih.govresearchgate.net

Automated Sample Preparation Techniques for Trace Analysis (e.g., SPE, LLE, SPME)

The accurate quantification of drugs in biological fluids often requires extensive sample cleanup to remove interfering matrix components. Automated sample preparation techniques are essential for high-throughput analysis. 2-(p-sec-Butylphenyl)propionic Acid-d3 is an ideal internal standard for these methods as it closely mimics the analyte's behavior during extraction.

Solid-Phase Extraction (SPE): SPE is a widely used technique for the purification and concentration of analytes from complex matrices. In the analysis of ibuprofen, various SPE sorbents can be employed, such as reversed-phase C18 or polymeric cartridges. ptfarm.plnih.gov The deuterated internal standard is added to the sample prior to extraction and co-elutes with the analyte, compensating for any variability in the extraction recovery. ptfarm.pl The choice of sorbent and elution solvents is optimized to achieve the best recovery and cleanliness of the sample.

Liquid-Liquid Extraction (LLE): LLE is a classic and effective method for sample preparation, partitioning the analyte and internal standard between two immiscible liquid phases. For ibuprofen and its d3-analog, a common approach involves acidification of the plasma sample followed by extraction with an organic solvent like a mixture of ethyl acetate (B1210297) and methyl tertiary-butyl ether. nih.gov The use of 2-(p-sec-Butylphenyl)propionic Acid-d3 is critical in LLE, as it accounts for variations in extraction efficiency, phase separation, and potential analyte loss. Studies have shown that LLE can offer lower matrix effects compared to SPE for ibuprofen analysis. nih.gov

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique where a coated fiber is exposed to the sample (or its headspace), and analytes are adsorbed onto the fiber. The use of a stable isotope-labeled internal standard like 2-(p-sec-Butylphenyl)propionic Acid-d3 is highly recommended for quantitative SPME to correct for variations in adsorption and desorption efficiencies. While less common for routine bioanalysis of ibuprofen compared to SPE and LLE, SPME offers advantages in terms of automation and reduced solvent consumption. The internal standard helps to ensure accuracy, as the equilibrium of the analyte and the standard with the fiber coating can be affected by matrix components. researchgate.net

Rigorous Validation Parameters for Bioanalytical Methods (Accuracy, Precision, Linearity, Range, Matrix Effects, Recovery, Stability)

The validation of bioanalytical methods is a regulatory requirement to ensure the reliability of pharmacokinetic and other research data. The use of 2-(p-sec-Butylphenyl)propionic Acid-d3 as an internal standard is instrumental in meeting the stringent criteria for these validation parameters.

A typical LC-MS/MS method for ibuprofen using its d3-analog as an internal standard is validated for the following parameters:

Linearity and Range: The method demonstrates a linear relationship between the analyte concentration and the instrument response over a specified range. For ibuprofen in human plasma, a linear range of 0.05-36 µg/mL has been established with a correlation coefficient (r²) greater than 0.99. nih.govresearchgate.net Another study in beagle dog plasma showed linearity for ibuprofen enantiomers over a range of 0.1 to 80 µg/mL. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the reproducibility of the results. Validation studies report intra- and inter-day precision with a relative standard deviation (RSD) of less than 5%, and accuracy values between 88.2% and 103.67%. nih.gov For the enantioselective assay, intra-day precision ranged from 0.48% to 7.31% with accuracies of 96.53% to 108.51%. nih.gov

Matrix Effects: This parameter assesses the influence of co-eluting matrix components on the ionization of the analyte. The use of a stable isotope-labeled internal standard is particularly effective in compensating for matrix effects. For ibuprofen analysis with its d3-analog, the matrix effect has been found to be negligible in various types of human plasma, including lipemic and hemolytic samples. nih.gov

Recovery: Extraction recovery is the efficiency of the analyte's extraction from the biological matrix. With 2-(p-sec-Butylphenyl)propionic Acid-d3 as the internal standard, the mean recoveries for ibuprofen from human plasma have been reported to be in the range of 78.4% to 80.9%. nih.gov

Stability: The stability of the analyte in the biological matrix is evaluated under various conditions (e.g., freeze-thaw cycles, short-term and long-term storage). The internal standard helps to correct for any degradation of the analyte during sample storage and processing.

Table 1: Bioanalytical Method Validation Parameters for Ibuprofen using 2-(p-sec-Butylphenyl)propionic Acid-d3 as Internal Standard

Parameter Specification Result Reference
Linearity (Range) Correlation coefficient (r²) > 0.99 0.05-36 µg/mL (r² > 0.99) nih.govresearchgate.net
Intra-day Precision (%RSD) < 15% < 5% nih.gov
Inter-day Precision (%RSD) < 15% < 5% nih.gov
Accuracy (%) 85-115% (80-120% for LLOQ) 88.2% - 103.67% nih.gov
Recovery (%) Consistent and reproducible 78.4% - 80.9% nih.gov
Matrix Effect Minimal Negligible nih.gov

This table is a representation of typical validation data and may not reflect a single study.

Applications in Preclinical Pharmacokinetic and Pharmacodynamic Studies (Non-Clinical Context)

In preclinical research, understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a new chemical entity is crucial. 2-(p-sec-Butylphenyl)propionic Acid-d3 is an invaluable tool in these studies for the accurate measurement of ibuprofen concentrations in various animal models.

ADME studies are fundamental to characterizing the disposition of a drug in an organism. The juvenile pig has been proposed as a suitable animal model for studying the PK of ibuprofen in a pediatric context. nih.gov In such studies, a robust bioanalytical method is required to measure ibuprofen and its metabolites in plasma and other tissues. The use of 2-(p-sec-Butylphenyl)propionic Acid-d3 as an internal standard ensures the reliability of the concentration-time data, which is essential for calculating key PK parameters.

A study in growing pigs revealed that the main metabolites of ibuprofen in humans are also present in this animal model. nih.gov The plasma concentrations of metabolites were generally lower than the parent drug, and the oral bioavailability was high, indicating limited pre-systemic metabolism. nih.gov Age-related changes in the metabolism of ibuprofen were also observed, highlighting the importance of such preclinical models. nih.gov

Establishing a clear relationship between drug exposure (concentration in the body) and the pharmacological response is a key objective of preclinical studies. For an anti-inflammatory drug like ibuprofen, this may involve correlating plasma concentrations with a reduction in inflammatory markers or pain response in animal models of inflammation. The accurate measurement of ibuprofen concentrations, facilitated by the use of a deuterated internal standard, is critical for defining this relationship. This allows researchers to understand the concentration-effect curve and to predict the therapeutic window of the drug.

Preclinical studies are often conducted to assess the potential for drug-drug interactions (DDIs). Ibuprofen is metabolized by cytochrome P450 enzymes, primarily CYP2C9 and CYP2C8. nih.gov Co-administration of other drugs that are substrates, inhibitors, or inducers of these enzymes could alter the pharmacokinetics of ibuprofen. In preclinical DDI studies, animal models are treated with ibuprofen and a potential interacting drug. The plasma concentrations of ibuprofen are then measured over time to determine if its clearance or exposure has been significantly altered. The use of 2-(p-sec-Butylphenyl)propionic Acid-d3 ensures that any observed changes in ibuprofen concentrations are due to the drug interaction and not analytical variability. For instance, a study might investigate the effect of a known CYP2C9 inhibitor on the plasma levels of ibuprofen in rats, with the deuterated standard ensuring the accuracy of the LC-MS/MS quantification.

Table 2: Representative Preclinical Pharmacokinetic Parameters of Ibuprofen in Animal Models

Animal Model Parameter Value Reference
Camel Elimination half-life (t₁/₂β) 3.50 h camelsandcamelids.com
Max. Plasma Concentration (Cmax) - Oral 56 µg/mL camelsandcamelids.com
Time to Cmax (Tmax) - Oral 3.0 h camelsandcamelids.com
Oral Bioavailability (F) ~104% camelsandcamelids.com
Growing Pig (8 weeks) Elimination half-life (t₁/₂) ~2 h nih.gov
Oral Bioavailability (F) High nih.gov

This table provides examples of pharmacokinetic data obtained in preclinical studies where a robust analytical method, often employing a stable isotope-labeled internal standard, is essential.

Elucidation of Metabolic Pathways and Biochemical Transformations Using 2 P Sec Butylphenyl Propionic Acid D3

Application of Stable Isotope Tracers in In Vitro Metabolic Systems

Stable isotope labeling offers a powerful approach to trace the metabolic fate of a drug molecule without the complications of radioactivity. nih.gov The subtle increase in mass due to the deuterium (B1214612) atoms in 2-(p-sec-Butylphenyl)propionic acid-d3 allows for its unambiguous detection and differentiation from its endogenous or non-labeled counterparts using mass spectrometry. dntb.gov.ua This is particularly advantageous in in vitro systems where precise quantification and structural elucidation of metabolites are paramount.

The liver is the primary site of drug metabolism, and in vitro systems using subcellular fractions are fundamental for studying specific enzymatic reactions. vetscraft.com Hepatic microsomes, which contain a high concentration of cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, are extensively used to investigate Phase I and Phase II metabolism, respectively. vetscraft.commdpi.combdj.co.jp

Incubating 2-(p-sec-Butylphenyl)propionic acid-d3 with human liver microsomes in the presence of necessary cofactors like NADPH for CYPs and UDPGA for UGTs allows for the identification of oxidative and conjugative metabolites. mdpi.comnih.gov The resulting mixture can be analyzed by liquid chromatography-mass spectrometry (LC-MS/MS), where the deuterated metabolites are easily distinguished by their characteristic mass shift. This approach facilitates the elucidation of the primary metabolic pathways. For its non-deuterated counterpart, dexibuprofen, studies have shown that Phase I metabolism primarily involves hydroxylation. nih.govmims.com Phase II metabolism involves the formation of glucuronide conjugates. nih.gov

The cytosol fraction of liver cells contains various soluble enzymes, including some transferases responsible for Phase II conjugation reactions. vetscraft.com While microsomal incubations are more common for studying the metabolism of lipophilic compounds like dexibuprofen, cytosolic preparations can be used to investigate specific conjugation pathways if relevant enzymes are present.

Table 1: In Vitro Hepatic Metabolism of Dexibuprofen

Metabolic PhaseReaction TypePrimary MetabolitesKey Enzymes
Phase IOxidation (Hydroxylation)2-hydroxy-ibuprofen, 3-hydroxy-ibuprofenCYP2C8, CYP2C9 nih.govmdpi.com
Phase IIGlucuronidationDexibuprofen-acyl-glucuronideUGTs nih.gov

This table summarizes the known metabolic pathways for the non-deuterated form, dexibuprofen, which are expected to be analogous for the d3-labeled compound.

While subcellular fractions are excellent for studying individual enzyme activities, they lack the integrated metabolic capacity of intact cells. Isolated hepatocytes, available in suspension or as cultured cells, contain the full complement of metabolic enzymes and cofactors, providing a more physiologically relevant model. bdj.co.jpnih.govnih.govcapes.gov.br

Incubating 2-(p-sec-Butylphenyl)propionic acid-d3 with isolated hepatocytes allows for the simultaneous investigation of Phase I and Phase II metabolism, as well as the interplay between different metabolic pathways. nih.gov Studies with the non-labeled ibuprofen (B1674241) have demonstrated the utility of rat hepatocytes in observing the formation of major oxidative metabolites, hydroxyibuprofen and carboxyibuprofen, in proportions consistent with in vivo findings. nih.gov Furthermore, hepatocyte systems are suitable for studying the metabolic chiral inversion of profens, a key metabolic feature of ibuprofen where the inactive R-enantiomer is converted to the active S-enantiomer (dexibuprofen). nih.gov The use of the d3-labeled compound in such a system would provide precise information on the kinetics of these integrated metabolic processes.

To identify the specific enzymes responsible for the metabolism of a drug, reaction phenotyping studies are conducted. labcorp.comevotec.com This typically involves incubating the drug with a panel of recombinant human enzymes, most commonly CYP or UGT isoforms, expressed in a cellular system like insect cells. nih.govlabcorp.com

By incubating 2-(p-sec-Butylphenyl)propionic acid-d3 with individual recombinant CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2D6, CYP3A4), the specific isoforms responsible for its oxidative metabolism can be pinpointed. nih.govlabcorp.com For the non-deuterated S-(+)-ibuprofen, metabolism is predominantly catalyzed by CYP2C9, while the R-(-)-enantiomer is metabolized more by CYP2C8. nih.govmdpi.com Similar studies with recombinant UGTs can identify the specific isoforms involved in the glucuronidation of the parent compound and its Phase I metabolites. nih.govevotec.com The use of the deuterated analog simplifies the analytical process and enhances the accuracy of metabolite identification and quantification. dntb.gov.ua

Table 2: Recombinant Human Enzymes in Dexibuprofen Metabolism

Enzyme FamilySpecific IsoformRole in Dexibuprofen Metabolism
Cytochrome P450CYP2C9Major enzyme in the hydroxylation of S-(+)-ibuprofen nih.govmdpi.com
Cytochrome P450CYP2C8Major enzyme in the hydroxylation of R-(-)-ibuprofen nih.govmdpi.com
UGTUGT2B7A major isoform involved in the glucuronidation of profens mdpi.com

This table is based on data for the non-deuterated compound and indicates the enzymes likely responsible for the metabolism of its d3-labeled counterpart.

While the liver is the primary metabolic organ, other tissues like the intestine and kidneys can also contribute to drug biotransformation. vetscraft.com The intestinal epithelium contains various CYP and UGT enzymes and can be a site of significant first-pass metabolism for orally administered drugs. nih.gov Similarly, the kidneys possess metabolic enzymes that can contribute to the clearance of drugs and their metabolites. mims.com

In vitro models using intestinal or renal tissue fractions (microsomes, S9) or cell lines can be employed to investigate the metabolic contribution of these organs. The use of 2-(p-sec-Butylphenyl)propionic acid-d3 in these systems would allow for a sensitive and specific assessment of extrahepatic metabolism, helping to build a complete picture of the drug's disposition.

In Vivo Metabolic Profiling and Metabolite Identification in Animal Models

Following administration of 2-(p-sec-Butylphenyl)propionic acid-d3 to an animal model, such as a rat or pig, biological samples (e.g., plasma, urine, feces) can be collected and analyzed by high-resolution mass spectrometry. nih.govnih.govnih.gov The unique isotopic signature of the deuterated compound and its metabolites allows for their selective detection and structural elucidation.

Phase I biotransformations are functionalization reactions that introduce or expose a polar group on the drug molecule. mdpi.com For dexibuprofen, the primary Phase I reactions are hydroxylation and subsequent oxidation. nih.govmims.com

Hydroxylation: This involves the addition of a hydroxyl (-OH) group to the molecule. For dexibuprofen, this primarily occurs on the isobutyl side chain, leading to the formation of 2-hydroxy-ibuprofen and 3-hydroxy-ibuprofen. nih.govdrugbank.com The use of the d3-labeled compound would confirm these pathways and could potentially reveal minor, previously undetected hydroxylated metabolites.

Oxidation: Further oxidation of the hydroxylated metabolites can occur. For instance, 2-hydroxy-ibuprofen can be oxidized to carboxy-ibuprofen. mdpi.com These oxidative steps are a continuation of the Phase I metabolic cascade.

Dealkylation: This process involves the removal of an alkyl group. encyclopedia.pubnih.gov In the context of 2-(p-sec-Butylphenyl)propionic acid, dealkylation could theoretically occur at the sec-butyl group attached to the phenyl ring. However, reports on the metabolism of ibuprofen and dexibuprofen primarily focus on hydroxylation of the side chain rather than dealkylation of the sec-butyl group. nih.govmdpi.com The tert-butyl group, which is structurally related, is known to be less prone to metabolic oxidative dealkylation. encyclopedia.pubnih.gov Studies using the d3-labeled compound could definitively determine if dealkylation of the sec-butyl group is a relevant metabolic pathway. The mechanism of N-dealkylation, a common reaction for nitrogen-containing compounds, involves hydroxylation of the carbon alpha to the nitrogen, forming an unstable intermediate that breaks down. pressbooks.pub A similar oxidative mechanism would be expected for C-dealkylation.

Table 3: Potential Phase I Biotransformations of 2-(p-sec-Butylphenyl)propionic Acid-d3 in Animal Models

BiotransformationDescriptionExpected Metabolite Structure
HydroxylationAddition of a hydroxyl group to the sec-butyl side chain.Deuterated 2-hydroxy-ibuprofen, Deuterated 3-hydroxy-ibuprofen
OxidationFurther oxidation of hydroxylated metabolites.Deuterated carboxy-ibuprofen
DealkylationCleavage of the sec-butyl group from the phenyl ring.Deuterated 2-phenylpropionic acid and butanone (theoretical)

This table outlines the expected and theoretical Phase I metabolic pathways based on known data for the non-deuterated compound.

Characterization of Phase II Conjugation Pathways (e.g., Glucuronidation, Sulfation, Amidation, Methylation)

Phase II metabolism involves the conjugation of a drug or its Phase I metabolites with endogenous molecules, a process that typically increases water solubility and facilitates excretion. For compounds with a carboxylic acid moiety like 2-(p-sec-Butylphenyl)propionic acid, glucuronidation is a primary conjugation pathway.

Glucuronidation: This is one of the most significant Phase II reactions for carboxylic acid-containing drugs. numberanalytics.com The process involves the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the substrate, catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). wikipedia.orgnih.gov For ibuprofen, approximately 10-15% of an administered dose is directly conjugated to form an acyl glucuronide. nih.gov It is highly probable that 2-(p-sec-Butylphenyl)propionic acid would undergo a similar transformation, forming 2-(p-sec-Butylphenyl)propionic acid-acyl-β-D-glucuronide. In-vitro experiments have identified several UGT isoforms capable of metabolizing ibuprofen, including UGT1A3, UGT1A9, UGT2B4, UGT2B7, and UGT2B17. nih.gov

Other Conjugation Pathways: While glucuronidation is dominant, other Phase II pathways such as sulfation, amidation, and methylation can occur for various xenobiotics. Sulfation, catalyzed by sulfotransferases (SULTs), is another important conjugation reaction, particularly for phenols and alcohols, but can also occur for carboxylic acids. numberanalytics.com Amidation can occur through the formation of an acyl-CoA intermediate, which can then conjugate with amino acids. For instance, ibuprofen can form an acyl-CoA thioester, a key step in its chiral inversion. nih.govacs.org While less common for this class of compounds, methylation, mediated by methyltransferases, is another possibility for molecules with suitable functional groups.

Excretion Pathway Analysis in Animal Models (e.g., Biliary, Urinary)

The hydrophilic conjugates formed during Phase II metabolism are readily excreted from the body via urine and/or bile. The route and extent of excretion can be studied in animal models to understand the complete disposition of a compound.

Urinary Excretion: For ibuprofen, the primary route of elimination is through the kidneys, with over 70% of the dose being excreted in the urine as metabolites and their conjugates. mdpi.comnih.gov Very little of the unchanged drug is found in the urine. nih.gov Following administration of racemic ibuprofen, approximately 74% of the dose is recovered in the urine within 24 hours as ibuprofen, 2-hydroxyibuprofen, and carboxyibuprofen, both in their free forms and as glucuronide conjugates. nih.gov

Biliary Excretion: Biliary excretion is another important elimination pathway, particularly for higher molecular weight conjugates. Studies in rats have shown that a significant portion of an ibuprofen dose and its metabolites are eliminated via the bile. nih.gov Following intravenous administration in rats, up to 59% of the dose was recovered in the bile within 24 hours. nih.gov In humans, the biliary elimination of ibuprofen is comparatively lower, with one study reporting that only 0.82% of the administered dose was found in the bile, compared to over 50% in the urine. nih.gov However, even minor biliary excretion can lead to enterohepatic circulation, where the compound is reabsorbed from the intestine, potentially prolonging its presence in the body. nih.gov The transport of ibuprofen glucuronide into the bile is mediated by transporters such as the multidrug resistance-associated protein 2 (Mrp2). magtech.com.cn

The use of 2-(p-sec-Butylphenyl)propionic acid-d3 in animal studies would allow for precise quantification of the parent compound and its metabolites in both urine and bile, providing a clear picture of its excretion profile and the balance between renal and hepatic clearance.

Advanced Mass Spectrometry Techniques for Isotopic Mass Shift Analysis in Metabolite Identification

The deuterium label in 2-(p-sec-Butylphenyl)propionic acid-d3 makes it an ideal probe for metabolic studies using mass spectrometry (MS). The mass shift of 3 Da (d3) between the labeled compound and its endogenous or non-labeled counterparts allows for the unambiguous identification of its metabolites in complex biological matrices.

Data-Dependent and Data-Independent Acquisition Strategies

Modern mass spectrometry offers various acquisition strategies to comprehensively analyze metabolites.

Data-Dependent Acquisition (DDA): In DDA, the mass spectrometer first performs a full scan to detect all ions within a certain mass range. researchgate.net It then selects the most intense precursor ions from this scan for fragmentation (MS/MS). researchgate.net This approach is efficient for identifying abundant metabolites. However, it can be biased towards the most intense signals, potentially missing lower-abundance metabolites. nih.gov

Data-Independent Acquisition (DIA): In DIA, the mass spectrometer fragments all ions within predefined mass-to-charge (m/z) windows, regardless of their intensity. researchgate.net This provides a more comprehensive fragmentation dataset of all detectable molecules, increasing the chances of identifying low-abundance metabolites. mdpi.com DIA is particularly advantageous for untargeted metabolomics, offering better reproducibility and a higher number of identified features compared to DDA. mdpi.com

The use of 2-(p-sec-Butylphenyl)propionic acid-d3 in combination with these advanced MS techniques would enable the confident tracking of all its metabolic products by searching for the characteristic isotopic pattern.

High-Resolution Accurate Mass Spectrometry for Elemental Composition Determination

High-resolution accurate mass (HRAM) spectrometry, often performed on instruments like Orbitrap or time-of-flight (TOF) analyzers, provides very precise mass measurements. This accuracy allows for the determination of the elemental composition of a detected ion. researchgate.net When analyzing the metabolites of 2-(p-sec-Butylphenyl)propionic acid-d3, HRAM MS would not only confirm the presence of the deuterium label but also help in elucidating the structural changes that occurred during metabolism (e.g., addition of oxygen in hydroxylation, addition of a glucuronic acid moiety in glucuronidation) by providing the exact molecular formula of the metabolite.

Role in Understanding Enantioselective Metabolism of Chiral Compounds and Stereochemical Inversion

2-(p-sec-Butylphenyl)propionic acid, like ibuprofen, is a chiral compound, existing as (R)- and (S)-enantiomers. The study of its metabolism is crucial for understanding the pharmacological and toxicological implications of its stereochemistry.

The metabolism of ibuprofen is highly stereoselective. nih.gov A key metabolic pathway for the (R)-enantiomer is its unidirectional chiral inversion to the pharmacologically more active (S)-enantiomer. nih.govviamedica.pl This inversion process involves the formation of an acyl-CoA thioester, a reaction catalyzed by acyl-CoA synthetases. nih.gov The resulting (R)-ibuprofen-CoA is then epimerized to (S)-ibuprofen-CoA by α-methylacyl-CoA racemase (AMACR), from which (S)-ibuprofen is released. nih.gov In humans, it is estimated that 50-65% of an administered dose of (R)-ibuprofen undergoes this inversion. nih.gov

The use of stereospecifically labeled compounds, such as (R)- or (S)-2-(p-sec-Butylphenyl)propionic acid-d3, would be invaluable in dissecting the enantioselective metabolism. By administering one labeled enantiomer and monitoring the appearance of the other labeled enantiomer and their respective metabolites, researchers can precisely quantify the extent and rate of chiral inversion. Furthermore, such studies can reveal stereoselectivity in other metabolic pathways, such as oxidation and glucuronidation, which has been observed for ibuprofen. nih.gov

Investigation of Metabolic Pathways in Specific Tissues and Cell Lines

The metabolism of xenobiotics can vary significantly between different tissues and cell types due to the differential expression of drug-metabolizing enzymes. While the liver is the primary site of drug metabolism, other tissues such as the gut, kidneys, and lungs can also play important roles. wikipedia.orgnih.gov

For instance, the chiral inversion of ibuprofen is thought to occur predominantly in the liver, but some pre-systemic inversion may also happen in the gut. nih.gov The various UGT enzymes responsible for ibuprofen's glucuronidation are expressed in different tissues, leading to tissue-specific conjugation patterns. nih.gov

By using 2-(p-sec-Butylphenyl)propionic acid-d3 in in-vitro models, such as isolated hepatocytes, liver microsomes, or specific cell lines expressing particular metabolic enzymes, it is possible to pinpoint the exact sites of metabolic transformations and identify the specific enzymes involved. This targeted approach allows for a detailed mechanistic understanding of the compound's metabolic pathways, which can then be extrapolated to the in-vivo situation.

Investigation of Isotopic Effects and Reaction Mechanisms

Kinetic Isotope Effects (KIEs) in Enzymatic and Non-Enzymatic Chemical Reactions

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. It is a quantum mechanical effect that arises primarily from the difference in zero-point vibrational energies between bonds to lighter and heavier isotopes.

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. For C-H bond cleavage, which is a common step in the metabolism of many drugs, the C-D bond is stronger and has a lower zero-point energy than the corresponding C-H bond. Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate. The magnitude of the primary KIE (kH/kD) for C-H bond cleavage can be substantial, often ranging from 2 to 10. In the context of 2-(p-sec-Butylphenyl)propionic Acid-d3, if the deuterium (B1214612) is placed at a position where C-H bond cleavage is the rate-limiting step of its metabolism, a significant primary KIE would be expected. For instance, cytochrome P450 enzymes, which are crucial for the metabolism of many NSAIDs, often catalyze hydroxylation reactions involving C-H bond activation. lgcstandards.com

A secondary kinetic isotope effect occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. These effects are generally smaller than primary KIEs, with kH/kD values typically ranging from 0.7 to 1.5. They arise from changes in the vibrational environment of the isotopic center as the reaction proceeds from the reactant to the transition state. For 2-(p-sec-Butylphenyl)propionic Acid-d3, deuterium substitution on the propionic acid side chain, for example, could lead to secondary KIEs in enzymatic reactions.

Table 1: Illustrative Kinetic Isotope Effects in Related Systems

Reaction TypeExample CompoundIsotopic PositionObserved kH/kDReference
P450-mediated hydroxylationMorphineN-CH3>2
Alcohol DehydrogenationEthanolC1~4General Knowledge
Enolase Catalysis2-PhosphoglycerateC2Significant primary KIEGeneral Knowledge

The measurement of KIEs is a powerful tool for understanding reaction mechanisms. A significant primary KIE provides strong evidence that C-H bond cleavage is a rate-limiting step. The magnitude of the KIE can also offer insights into the geometry of the transition state. A linear transfer of a proton/deuteron in a symmetrical transition state typically results in a maximal KIE. Conversely, non-linear or asymmetric transition states tend to exhibit smaller KIEs.

For 2-(p-sec-Butylphenyl)propionic Acid-d3, determining the KIE for its metabolism could help identify which metabolic pathways are most affected by deuteration and whether C-H bond cleavage is a key kinetic bottleneck. This information is valuable for predicting how deuteration might alter the drug's metabolic profile.

Deuterium Labeling for Mechanistic Insight into Biotransformation Processes

Deuterium labeling is a widely used technique to trace the metabolic fate of drugs. In the case of profens like ibuprofen (B1674241), a close structural analog of butibufen, metabolism primarily occurs via oxidation of the isobutyl side chain, catalyzed by cytochrome P450 enzymes, particularly CYP2C9. Studies on deuterated ibuprofen have been conducted to understand its metabolic pathways.

Influence of Isotopic Substitution on Molecular Interactions and Binding Affinities (Theoretical and Experimental Approaches)

Deuterium substitution is generally not expected to significantly alter equilibrium binding affinities to protein targets, as these interactions are primarily governed by electronic and steric factors, which are nearly identical between protiated and deuterated compounds. The primary therapeutic action of NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes. This inhibition is a result of the drug binding to the active site of the enzyme.

However, subtle changes in molecular interactions can arise from the slightly shorter and stronger C-D bond compared to the C-H bond. This can lead to minor alterations in van der Waals interactions and hydrogen bonding involving the deuterated position. While typically small, these effects could, in principle, influence the binding kinetics (on- and off-rates) or the stability of the drug-protein complex.

Experimental techniques like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) could be employed to measure the binding affinity of 2-(p-sec-Butylphenyl)propionic Acid-d3 to its target enzymes and compare it to the non-deuterated form. Theoretical approaches, such as molecular dynamics simulations, could also be used to model the drug-protein complex and analyze any subtle differences in interactions and dynamics caused by the isotopic substitution.

Conformational Isotope Effects and Their Structural Implications

A conformational isotope effect refers to a change in the conformational equilibrium of a molecule upon isotopic substitution. The slightly different vibrational properties and bond lengths of C-D versus C-H bonds can lead to a preference for certain rotamers or conformers.

For a flexible molecule like 2-(p-sec-Butylphenyl)propionic Acid, which has several rotatable bonds, deuterium substitution could potentially shift the conformational landscape. The sec-butyl group and the propionic acid side chain can adopt various orientations relative to the phenyl ring. These conformational preferences can be important for biological activity, as the enzyme's active site may selectively bind to a specific conformer.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying conformational preferences in solution. By analyzing coupling constants and Nuclear Overhauser Effects (NOEs), it is possible to determine the relative populations of different conformers. A comparative NMR study of 2-(p-sec-Butylphenyl)propionic Acid and its d3-isotopologue could reveal any significant conformational isotope effects. Such effects, if present, could have implications for the molecule's interaction with metabolizing enzymes and target receptors.

Computational and Theoretical Studies Involving Deuterated Arylpropionic Acids

Molecular Dynamics (MD) Simulations of Deuterated Analogs in Biological Environments

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations are invaluable for understanding how deuterated compounds like 2-(p-sec-Butylphenyl)propionic Acid-d3 interact with complex biological systems, such as protein binding sites and lipid bilayers. nih.govresearchgate.net

In the context of protein binding, MD simulations can model the entry, binding pose, and residence time of the deuterated drug within the active site of its target enzyme, such as cyclooxygenase (COX). nih.gov The simulations track the trajectories of thousands of atoms, including the drug, the protein, and surrounding water molecules, allowing for a dynamic view of the interaction. nih.govmdpi.com For the d3-analog, simulations can reveal if the altered vibrational properties and subtle conformational preferences resulting from deuteration affect the binding affinity or the stability of the drug-protein complex compared to its non-deuterated counterpart.

Similarly, MD simulations are used to study the permeation and behavior of deuterated arylpropionic acids within lipid bilayers, which serve as models for cell membranes. nih.govugent.be These simulations can predict how the compound partitions into the membrane, its orientation within the lipid environment, and its potential to cross the membrane. researchgate.net This information is crucial for understanding the absorption and distribution of the drug within the body. nih.govresearchgate.net

Prediction of Isotopic Shifts in NMR and MS Spectra

Computational methods can accurately predict the changes in nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectra that arise from isotopic substitution.

In NMR spectroscopy, the substitution of a proton (¹H) with a deuteron (²D) causes small but predictable changes in the chemical shifts of nearby nuclei, known as isotope shifts. huji.ac.il Secondary deuterium (B1214612) isotope effects on ¹³C chemical shifts are measured as the difference in chemical shifts between the non-deuterated and deuterated molecules. srce.hr For 2-(p-sec-Butylphenyl)propionic Acid-d3, the most significant changes are expected for the carbon atom directly bonded to the deuterated methyl group and, to a lesser extent, for adjacent carbons. bibliotekanauki.pl The magnitude and sign of these shifts can be calculated using quantum mechanical methods and are influenced by factors like changes in vibrational averaging and slight geometric perturbations. bibliotekanauki.plfu-berlin.de Primary isotope shifts, which are the differences between the ¹H and ²D chemical shifts, can also be predicted. huji.ac.il

In mass spectrometry, the most obvious effect of deuteration is the increase in the molecular weight of the compound. For 2-(p-sec-Butylphenyl)propionic Acid-d3, the molecular ion peak will be shifted by approximately 3 Da (since three H atoms are replaced by D) compared to the unlabeled compound. This shift is a definitive indicator of the incorporation of deuterium.

Table 2: Predicted Isotopic Shifts for 2-(p-sec-Butylphenyl)propionic Acid-d3

Spectroscopic Technique Predicted Effect of d3-Substitution Rationale
¹³C NMR Small upfield or downfield shift (typically in ppb) for the α-carbon and the carbonyl carbon. srce.hr Secondary isotope effect due to changes in hyperconjugation and vibrational averaging. huji.ac.il
¹H NMR vs. ²D NMR Difference in chemical shift for the methyl group. Primary isotope effect. huji.ac.il
Mass Spectrometry Increase in m/z of molecular ion by ~3 units. Mass difference between three deuterium atoms and three protium atoms.

In Silico Modeling of Metabolic Pathways and Enzyme-Substrate Interactions for Deuterated Compounds

In silico modeling has become a critical component in drug discovery for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities. nih.govresearchgate.net These computational models are particularly useful for understanding how deuteration can alter the metabolic fate of a drug. researchgate.net

The primary reason for deuterating drugs is often to slow down metabolism that occurs at the site of deuteration, a phenomenon known as the kinetic isotope effect (KIE). osti.gov The C-D bond is stronger and has a lower zero-point energy than the C-H bond, making it more difficult for metabolic enzymes, such as cytochrome P450 (CYP) isoforms, to break. In silico models can be used to predict the sites of metabolism on a molecule and estimate the lability of specific C-H bonds. news-medical.net By applying these models to 2-(p-sec-Butylphenyl)propionic Acid-d3, researchers can predict whether deuteration of the propionic acid methyl group will effectively block a specific metabolic pathway.

Furthermore, molecular docking and enzyme-substrate modeling can simulate the interaction between the deuterated compound and the active site of a metabolizing enzyme. nih.gov These models can help identify which specific CYP isoforms are likely to metabolize the compound and how the deuteration might affect the binding orientation and subsequent enzymatic reaction. nih.govresearchgate.net This can lead to predictions of a "metabolic switching" effect, where blocking one metabolic pathway through deuteration may increase metabolism through alternative pathways. osti.gov

Emerging Research Avenues and Future Directions for Stable Isotope Labeled Arylpropionic Acids

Development of Novel Analytical Platforms for Enhanced Sensitivity, Selectivity, and High-Throughput Analysis

The demand for more comprehensive and faster analysis in drug metabolism and other fields is driving the development of novel analytical platforms. Stable isotope-labeled compounds are central to many of these advancements.

High-throughput screening methods are essential in modern drug discovery and clinical analysis. Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) has been developed for the rapid and simultaneous analysis of multiple NSAIDs from small plasma volumes. nih.gov In such methods, deuterated analogs like Ibuprofen-d3 and Ketoprofen-d3 are used as internal standards to ensure accuracy across a large number of samples processed in a short time. nih.gov The distinct mass of the deuterated standard allows for its co-elution with the non-labeled analyte while being separately detected by the mass spectrometer, simplifying the workflow and enabling robust quantification.

Another area of significant advancement is Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) . This powerful technique provides information about protein conformation and dynamics. nih.gov While not a direct analysis of the deuterated drug itself, the principles of HDX-MS rely on the exchange of hydrogen for deuterium (B1214612) in the amide backbone of proteins when exposed to D₂O. This exchange rate is dependent on the protein's structure and solvent accessibility. HDX-MS can be used to study how the binding of a drug, such as an arylpropionic acid, alters the structure and flexibility of its target protein (e.g., cyclooxygenase enzymes). duke.edu Recent developments focus on creating faster and more efficient protocols for preparing the maximally deuterated control samples required for these experiments. gabarx.com

Furthermore, advances in mass spectrometry itself, such as high-resolution instruments (e.g., Orbitrap, FT-ICR-MS), offer unparalleled sensitivity and selectivity. These platforms can easily resolve the small mass difference between a deuterated compound and its unlabeled counterpart, and their high resolving power helps to eliminate interferences from complex biological matrices. This enhanced selectivity is critical when quantifying low-level metabolites or studying subtle metabolic shifts. The unique isotopic signature of compounds like 2-(p-sec-Butylphenyl)propionic Acid-d3 makes them ideal tools for exploitation by these cutting-edge analytical technologies.

Expansion into Targeted Drug Delivery Research and Diagnostics

The unique properties of stable isotope-labeled compounds are being leveraged to develop more sophisticated drug delivery systems and novel diagnostic tools.

In targeted drug delivery , the goal is to increase the concentration of a therapeutic agent at a specific site in the body, enhancing efficacy and reducing side effects. researchopenworld.com While the deuterated compound itself is not typically the delivery vehicle, it is an essential tool in the development and validation of such systems. For instance, dendrimers conjugated with NSAIDs like naproxen (B1676952) have been explored as nanocarriers to target cancer cells. researchgate.net In developing such a system, a deuterated version of the drug could be used in pharmacokinetic studies to precisely track the biodistribution and accumulation of the drug delivered by the nanocarrier, distinguishing it from any free drug administered. Deuteration can also be used to intentionally alter a drug's metabolic profile, a strategy known as the "deuterium switch." nih.govresearchgate.net By replacing hydrogen with deuterium at a site of metabolic breakdown, the drug's half-life can be extended, potentially improving its therapeutic window and suitability for controlled-release formulations. gabarx.comnih.gov

In the realm of diagnostics , stable isotope labeling is crucial for the development of highly specific assays and imaging probes. For instance, labeling NSAIDs with a fluorophore probe can enhance their detection sensitivity in Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry, a technique used for rapid analysis of biological samples. nih.gov A deuterated internal standard would be indispensable for ensuring the quantitative accuracy of such a method.

A more advanced application is in Positron Emission Tomography (PET) imaging . PET is a powerful non-invasive imaging technique that uses molecules labeled with positron-emitting radioisotopes (like ¹¹C or ¹⁸F) to visualize and measure biochemical processes in vivo. duke.edu While PET uses radioactive isotopes, the development of these imaging agents often involves stable isotopes. For example, researchers have designed dual-labeled glutamine probes containing both ¹⁸F for PET imaging and deuterium (d₃) to enhance the molecule's in vivo stability by slowing its metabolism. nih.gov This same principle could be applied to arylpropionic acids. A deuterated arylpropionic acid could be further labeled with a positron emitter to create a PET probe for imaging inflammation (e.g., by targeting COX enzymes) or for studying drug-target engagement in real-time within a living organism. The deuterium modification would help ensure that the signal detected comes from the intact probe rather than its radiolabeled metabolites, improving image quality and interpretation.

Potential Applications in Environmental Fate Studies and Forensic Science Methodologies

The precision and traceability offered by stable isotope-labeled compounds make them highly suitable for environmental and forensic sciences.

Environmental fate studies track the persistence, transformation, and transport of contaminants in the environment. Pharmaceuticals, including arylpropionic acid NSAIDs like ibuprofen (B1674241), are a class of emerging environmental contaminants. nih.gov Understanding their degradation pathways in wastewater treatment plants and in natural ecosystems is a significant challenge. By "spiking" an environmental sample (e.g., river water or soil) with a known concentration of a deuterated standard like 2-(p-sec-Butylphenyl)propionic Acid-d3, researchers can use it as a tracer. This approach, known as isotope dilution mass spectrometry, is the gold standard for quantifying environmental contaminants. It allows for the accurate measurement of the unlabeled parent compound and its various transformation products, providing a clear picture of its environmental persistence and degradation pathways. nih.gov

In forensic science , establishing the origin of a substance can be critical. Isotope Ratio Mass Spectrometry (IRMS) is a technique that measures the natural abundance ratios of stable isotopes (e.g., ¹³C/¹²C, ²H/¹H). These ratios can vary slightly depending on the geographic origin and synthetic pathway of a chemical, creating a unique "isotopic fingerprint." researchgate.net This has been used to differentiate between different batches or sources of analgesic drugs. While this application uses natural isotopic abundances, the synthesis of specific deuterated standards is crucial for calibrating the instruments and for method development. Furthermore, in forensic toxicology, deuterated analogs of drugs of abuse or their metabolites are the preferred internal standards for quantitative analysis in blood or urine, ensuring legally defensible results. Similarly, a deuterated standard of an arylpropionic acid could be used to definitively confirm and quantify its presence in cases of overdose or poisoning.

Application in Biosynthesis Pathway Elucidation of Natural Products and Xenobiotics

Understanding how organisms synthesize complex molecules or metabolize foreign compounds (xenobiotics) is a fundamental goal in biochemistry and pharmacology. Stable isotope labeling is a cornerstone technique for these investigations.

To elucidate a biosynthesis pathway , researchers feed a living system (such as a plant or microorganism) a precursor molecule that has been enriched with a stable isotope, like ¹³C or ²H. They then isolate the final natural product and use mass spectrometry or NMR to determine where the isotopic label has been incorporated. This provides a direct map of the chemical transformations that occurred, revealing the sequence of enzymatic reactions. While the focus is often on carbon or nitrogen labeling, deuterated precursors can also be used to probe specific enzymatic mechanisms, such as those involving C-H bond cleavage.

In the study of xenobiotic metabolism , which includes the breakdown of drugs like arylpropionic acids, stable isotope-labeled compounds are indispensable. By administering a deuterated version of a drug, researchers can easily track its metabolic fate. nih.gov The mass shift of +3 amu in 2-(p-sec-Butylphenyl)propionic Acid-d3 makes it and its metabolites readily distinguishable from endogenous molecules in mass spectrometry scans. This allows for the confident identification of even minor metabolites that might otherwise be lost in the biological background. This approach helps to build a comprehensive metabolic map, identifying the key enzymes involved (e.g., cytochrome P450s) and the chemical structures of the resulting metabolites. nih.gov This information is critical for understanding a drug's efficacy, potential toxicity, and drug-drug interactions.

Advanced Applications in Biomarker Discovery and Validation

Biomarkers are measurable indicators of a biological state or condition and are essential for diagnosing diseases, monitoring treatment response, and understanding disease mechanisms. The use of stable isotope-labeled compounds is integral to the discovery and, most importantly, the rigorous validation of new biomarkers.

In the context of biomarker discovery , "omics" platforms like metabolomics and proteomics are used to compare samples from healthy and diseased individuals to find molecules that are significantly altered. Once a potential biomarker candidate is identified, its clinical utility must be validated through the development of a robust, quantitative assay. This is where stable isotope-labeled standards become absolutely critical. For example, if a specific endogenous metabolite is discovered to be a biomarker for an inflammatory disease, a stable isotope-labeled version of that metabolite would be synthesized. This labeled compound is then used as the internal standard in a mass spectrometry-based assay (e.g., LC-MS/MS) to precisely and accurately quantify the biomarker in large cohorts of clinical samples.

Deuterated drugs like 2-(p-sec-Butylphenyl)propionic Acid-d3 also play a role in this process, particularly in pharmacodynamic biomarker studies. After administering a drug, researchers may want to measure its effect on a specific metabolic pathway. For example, an arylpropionic acid might be expected to alter the levels of certain prostaglandins (B1171923) (lipid signaling molecules involved in inflammation). A quantitative assay for these prostaglandins, using deuterated prostaglandin (B15479496) standards, would be necessary to validate them as pharmacodynamic biomarkers of the drug's activity.

Furthermore, deuterated compounds are used to develop methods to validate self-reported data in epidemiological studies. For instance, metabolomics approaches have been used to detect metabolites of ibuprofen to verify whether participants in a study have actually taken the drug. researchgate.net The development and validation of these detection methods rely on having the appropriate deuterated standards for both the parent drug and its key metabolites to ensure the assay is sensitive and specific.

Q & A

What are the critical considerations for synthesizing 2-(p-sec-Butylphenyl)propionic Acid-d3 with high isotopic purity?

Answer:

  • Methodological Steps :
    • Deuterium Incorporation : Use deuterated precursors (e.g., D₂O or deuterated solvents) during key reaction steps, such as ester hydrolysis or alkylation, to ensure isotopic labeling .
    • Chiral Synthesis : Employ asymmetric catalysis or chiral auxiliaries to maintain stereochemical integrity, as seen in analogous syntheses of related propionic acid derivatives .
    • Purification : Utilize column chromatography with deuterated solvents (e.g., deuterated chloroform) to avoid proton exchange and isotopic dilution. Confirm purity via NMR (¹H and ²H) and mass spectrometry .
  • Data Validation : Compare isotopic enrichment ratios using LC-MS/MS, targeting a deuterium incorporation ≥98% .

How can researchers resolve contradictions between in vitro and in vivo pharmacokinetic data for deuterated propionic acid derivatives?

Answer:

  • Experimental Design :
    • In Vitro-In Vivo Correlation (IVIVC) : Conduct parallel studies using deuterated analogs in hepatocyte assays (in vitro) and rodent models (in vivo). Monitor metabolic stability via LC-HRMS to identify deuterium kinetic isotope effects (DKIE) .
    • Data Normalization : Account for differences in protein binding and tissue distribution by comparing free drug concentrations using equilibrium dialysis .
  • Advanced Analysis : Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies, incorporating parameters like metabolic half-life and tissue-specific isotope effects .

What analytical techniques are optimal for quantifying deuterium incorporation in 2-(p-sec-Butylphenyl)propionic Acid-d3?

Answer:

  • Methodology :

    • Mass Spectrometry : Use high-resolution LC-MS with electron spray ionization (ESI) to detect [M+D]⁺ ions. Compare isotopic patterns with non-deuterated analogs .
    • NMR Spectroscopy : ²H NMR provides direct quantification of deuterium at specific positions. Combine with ¹H-¹³C HSQC to confirm structural integrity .
  • Data Table :

    TechniqueSensitivityResolutionKey Application
    LC-HRMS0.1 ppm70,000Isotopic ratio
    ²H NMR1% enrichment1 HzPosition-specific labeling

How should 2-(p-sec-Butylphenyl)propionic Acid-d3 be stored to prevent isotopic exchange or degradation?

Answer:

  • Protocol :
    • Storage Conditions : Keep in airtight, amber glass containers under inert gas (argon) at –20°C. Avoid moisture to prevent deuterium-proton exchange .
    • Compatibility : Do not store with oxidizing agents (e.g., peroxides) or metals (e.g., zinc, magnesium), which may catalyze degradation .
  • Validation : Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with periodic LC-MS analysis .

What strategies mitigate enantiomeric interference in pharmacological studies of chiral deuterated compounds?

Answer:

  • Methodological Approach :
    • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with heptane:ethanol-D6 mobile phases to separate enantiomers .
    • Stereochemical Analysis : Confirm enantiopurity via circular dichroism (CD) and compare retention times with non-deuterated standards .
  • Case Study : Analogous separations of (R)-2-(4-hydroxyphenoxy)propionic acid achieved >99% enantiomeric excess (ee) using cellulose tris(3,5-dimethylphenylcarbamate) .

How do deuterium kinetic isotope effects (DKIE) influence the metabolic stability of 2-(p-sec-Butylphenyl)propionic Acid-d3?

Answer:

  • Experimental Framework :
    • In Vitro Assays : Incubate with human liver microsomes (HLM) and measure half-life (t₁/₂) via LC-MS. Compare deuterated vs. non-deuterated analogs to calculate DKIE .
    • Mechanistic Insight : Deuteration at metabolically labile positions (e.g., α-carbon) reduces CYP450-mediated oxidation, enhancing metabolic stability .
  • Data Interpretation : A DKIE >2 indicates significant metabolic retardation, justifying deuterium’s use in prodrug design .

What safety protocols are essential for handling carcinogenic propionic acid derivatives during synthesis?

Answer:

  • Safety Measures :
    • Containment : Use fume hoods with HEPA filters and negative-pressure glove boxes to minimize inhalation/contact .
    • Exposure Monitoring : Implement personal air sampling (OSHA Method 07) and biological monitoring (urinary metabolites) for risk assessment .
  • Regulatory Compliance : Adhere to OSHA 29 CFR 1910.1020 for medical record access and carcinogen handling guidelines .

How can researchers validate the environmental stability of deuterated compounds in ecotoxicology studies?

Answer:

  • Methodology :
    • Hydrolysis Studies : Expose to pH 2–12 buffers at 25°C and quantify degradation via LC-MS. Deuterated analogs typically show 2–3× slower hydrolysis vs. non-deuterated .
    • Photolysis : Use UV chambers (λ=254 nm) to simulate sunlight exposure. Monitor deuterium retention via isotopic ratio mass spectrometry .
  • Data Application : Correlate stability with environmental half-life (DT₅₀) to predict persistence in aquatic systems .

What advanced spectral techniques differentiate deuterated positional isomers in complex mixtures?

Answer:

  • Analytical Strategy :
    • 2D NMR : ¹H-¹H COSY and ¹H-¹³C HMBC identify adjacent protons/carbons, distinguishing isomers based on coupling patterns .
    • Isotope-Ratio MS : Resolve overlapping isotopic clusters using high-mass-accuracy Orbitrap systems (resolution >140,000) .
  • Case Example : Differentiation of 2-(6-sulfo-2-naphthyl)propionic acid isomers via ¹H NMR chemical shifts (δ 7.8–8.2 ppm for sulfonate protons) .

How do isotopic labeling protocols impact regulatory compliance for preclinical studies?

Answer:

  • Compliance Framework :
    • Documentation : Maintain batch records for deuterated synthesis (e.g., solvent D-content, reaction times) per ICH Q11 guidelines .
    • Toxicity Reporting : Submit deuterium-specific stability and genotoxicity data (Ames test, micronucleus assay) to regulatory bodies .
  • Reference Standards : Use certified isotopologues (e.g., 4-Pyridoxic Acid-D3) for method validation in bioanalytical assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.